molecular formula C10H14F3NO3 B13497192 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid

Cat. No.: B13497192
M. Wt: 253.22 g/mol
InChI Key: WLBCOWXHVMHJAE-UHFFFAOYSA-N
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Description

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid is an organic compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. The trifluoroacetamido group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid typically involves the reaction of cyclohexylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or chromatography techniques to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)propanoic acid
  • 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)butanoic acid
  • 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)pentanoic acid

Uniqueness

2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid is unique due to its specific structural features, such as the trifluoroacetamido group and the cyclohexyl ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

2-[1-[(2,2,2-trifluoroacetyl)amino]cyclohexyl]acetic acid

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)8(17)14-9(6-7(15)16)4-2-1-3-5-9/h1-6H2,(H,14,17)(H,15,16)

InChI Key

WLBCOWXHVMHJAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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